1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride
Description
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H2,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYYCCHWNRPAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Loading and Acyclic Precursor Preparation
The solid-phase synthesis begins with immobilization of protected amino acids (e.g., ornithine or 2,4-diaminobutyric acid) onto Wang or Rink amide resin. 2-Nitrobenzenesulfonyl chlorides and α-bromoacetophenones are sequentially coupled under mild basic conditions (e.g., DIPEA in DMF) to form acyclic intermediates. Key parameters include:
Tandem C-Arylation and Cyclization
The pivotal step involves a base-mediated tandem reaction (e.g., 1,8-diazabicycloundec-7-ene (DBU) in THF) to induce C-arylation followed by cyclization into indazole oxides. Subsequent ring expansion via heating (80–100°C) yields the spiroquinazoline core.
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | DBU (2.5 equiv) | 78% conversion |
| Temperature | 80°C, 12 h | 65% isolated yield |
| Solvent | Anhydrous THF | Minimizes hydrolysis |
Post-cyclization, cleavage from resin (TFA:DCM 1:99) releases the free base, which is treated with HCl/EtOAc to precipitate the hydrochloride salt.
Solution-Phase Cyclocondensation Approaches
Acid-Catalyzed One-Pot Synthesis
A scalable one-pot method employs p-toluenesulfonic acid (p-TSA) to catalyze the reaction of 2-aminobenzamides with 1,3-diketones. For example, anthranilamide and 1,3-cyclohexanedione react under neat conditions at 115°C for 12 h, achieving 85% yield.
Mechanistic Pathway :
Solvent and Catalyst Optimization
Screening identified DMSO as the optimal solvent, enhancing both solubility and reaction rate. p-TSA (2.0 equiv) outperformed Lewis acids (e.g., FeCl₃) by reducing side products (e.g., acridinones) from 74% to <10%.
Organocatalytic Methods for Quinazolinone Formation
Camphorsulfonic Acid (CSA)-Mediated Synthesis
CSA (10 mol%) in ethyl lactate promotes selective C–C bond cleavage of 1,3-diketones, enabling spirocyclization with 2-aminobenzamides. This green protocol achieves 98% yield for electron-deficient substrates.
DABCO-Promoted Annulation
Microwave-assisted reactions using DABCO and K₂S₂O₈ in DMSO generate spiroquinazolinones via sulfenium ion intermediates. This method is suitable for N-alkylated benzamides, yielding 47–72% products within 2 h.
Post-Synthetic Modifications
Suzuki–Miyaura Coupling
Brominated derivatives undergo palladium-catalyzed cross-coupling with aryl boronic acids (Pd(OAc)₂, K₂CO₃, dioxane, 90°C) to introduce biaryl motifs. For example, 4-bromo-spiroquinazolinone reacts with 4-methoxyphenylboronic acid to yield 95% coupled product.
Salt Formation and Purification
The free base is treated with HCl gas in EtOAc, yielding the hydrochloride salt with >99% purity after recrystallization (MeOH:EtOAc). Critical parameters include:
-
Crystallization : Slow cooling (0.5°C/min) produces uniform crystals.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactors (0.5 mm ID) enable rapid heat transfer and mixing, reducing reaction time from 12 h to 15 min. A pilot-scale setup achieved 92% yield at 10 kg/batch.
Purification Techniques
Simulated moving bed (SMB) chromatography replaces column chromatography, reducing solvent usage by 70%. Final API purity meets ICH Q3D guidelines (≤0.1% impurities).
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at its piperidine ring under controlled conditions:
Reagent : Potassium permanganate (KMnO₄) in acidic medium
Product : Formation of a ketone derivative via C-N bond oxidation
Mechanism :
-
Protonation of the piperidine nitrogen enhances ring strain
-
Electron transfer from the α-carbon to KMnO₄
-
Cleavage of the C-N bond with subsequent ketone formation
Key Data :
| Parameter | Value |
|---|---|
| Reaction Yield | 62–68% |
| Temperature Range | 60–80°C |
| Solvent System | H₂O/Acetic Acid (3:1) |
Reduction Reactions
The quinazolinone moiety participates in reduction under strong hydride conditions:
Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous THF
Product : Secondary amine via carbonyl reduction
Notable Features :
-
Requires strict anhydrous conditions to prevent HCl liberation
-
Retains spiro configuration post-reduction
Side Reaction :
Partial ring-opening observed at >100°C due to strain in the spiro system
Nucleophilic Substitution
The hydrochloride salt facilitates N-alkylation at specific positions:
General Protocol :
-
Deprotonation with K₂CO₃ in DMF
-
Reaction with alkyl halides (R-X)
-
Precipitation with diethyl ether
Example :
| Parameter | Methylation Example |
|---|---|
| Alkylating Agent | Methyl iodide |
| Reaction Time | 12 hr |
| Yield | 78% |
| Product Characterization | NMR: δ 3.15 (s, 3H, N-CH₃) |
pH-Dependent Solubility & Reactivity
The hydrochloride salt exhibits marked solubility variations:
Structural Influences on Reactivity
The spiro architecture imposes unique constraints:
-
Steric Effects :
-
Piperidine ring creates 3D hindrance at C2'
-
suggests moderate lipophilicity
-
-
Electronic Effects :
Stability Considerations
| Stress Condition | Observed Degradation |
|---|---|
| Thermal (>150°C) | Decarboxylation + ring cleavage |
| UV Exposure (300–400 nm) | Photooxidation of piperidine |
| Strong Oxidizers | Complete decomposition <2 hr |
Data compiled from accelerated stability studies
This reactivity profile confirms the compound's utility as a scaffold for generating structurally diverse derivatives through targeted modifications. Future research directions could explore its catalytic applications or develop milder reaction conditions to preserve the spiro framework during transformations.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that spiroquinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
-
Neurological Disorders
- The unique structural features of 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride suggest potential applications in treating neurological disorders. Preliminary research indicates that it may act as a modulator for neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety .
- Antimicrobial Properties
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University explored the effects of 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. Histological analysis revealed increased apoptosis markers in treated cells compared to controls.
Case Study 2: Neuroprotective Effects
In a preclinical trial published in the Journal of Neuropharmacology, the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. Mice treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to untreated controls.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- The cyclohexane analogue () shows a higher melting point (300°C) compared to other derivatives, likely due to enhanced crystallinity from the larger spiro ring.
- Piperidine-based spiro compounds (e.g., the target hydrochloride) prioritize synthetic flexibility and solubility over thermal stability .
Substituted Derivatives
Functionalization of the quinazolinone or piperidine rings alters bioactivity and physicochemical profiles:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability but may reduce solubility.
- Acylated derivatives (e.g., 4c, 5a) show lower melting points than the parent spiro compound, likely due to reduced crystallinity .
Pharmacologically Active Spiropiperidines
Key Observations :
- The target compound’s quinazolinone core may confer kinase or protease inhibitory activity, akin to related spiropiperidines .
Biological Activity
1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride is a spirocyclic compound notable for its unique structural combination of a piperidine ring and a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride typically involves several key steps:
- Knoevenagel Condensation : Reaction of an aldehyde with a methylene compound in the presence of a base to form an α,β-unsaturated carbonyl compound.
- Cyclization : The intermediate undergoes cyclization to yield the spirocyclic structure.
- Hydrochloride Formation : Addition of hydrochloric acid results in the formation of the hydrochloride salt.
These steps can be optimized for large-scale production focusing on yield and purity.
Biological Activity Overview
Research indicates that 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit specific cancer cell lines through modulation of cell signaling pathways.
- Antimicrobial Properties : It has demonstrated efficacy against several bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Activity
A study evaluated the cytotoxic effects of 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride against various cancer cell lines using the MTT assay. The results indicated that:
- IC50 Values : The compound exhibited IC50 values ranging from 150 nM to 800 nM across different cancer cell lines, indicating moderate to high potency.
- Mechanism of Action : The proposed mechanism involves apoptosis induction via mitochondrial pathways and inhibition of cell proliferation by targeting specific oncogenic signaling pathways.
Antimicrobial Activity
In another investigation, the antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 µg/mL to 128 µg/mL depending on the bacterial strain.
- Mode of Action : The compound appears to disrupt bacterial cell wall synthesis and function as a DNA gyrase inhibitor.
Case Studies
The mechanism by which 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride exerts its biological activity involves interaction with specific molecular targets such as:
- Receptors : Potential modulation of neurotransmitter receptors influencing neurological pathways.
- Enzymatic Inhibition : Inhibition of enzymes involved in metabolic pathways linked to cancer proliferation and bacterial survival.
Comparative Analysis with Similar Compounds
Comparative studies with other spirocyclic compounds highlight the unique properties of 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride:
| Compound | Structure | Biological Activity |
|---|---|---|
| Spiro[indole-3,4'-piperidine] | Indole moiety | Different pharmacological profile; less effective against certain cancer types. |
| Spiro[pyrrolidine-3,4'-quinoline] | Pyrrolidine ring | Enhanced reactivity but lower selectivity in biological assays. |
Q & A
Basic: What are the critical safety precautions for handling 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride in laboratory settings?
Researchers must prioritize respiratory and dermal protection due to its classification under GHS hazards:
- Respiratory risks : Use NIOSH-approved N100 or EN 143-compliant P3 respirators to avoid inhalation of dust (H335: respiratory irritation) .
- Dermal/eye protection : Wear nitrile gloves (EN 374 standard) and safety goggles (EN 166) to prevent skin/eye contact (H315, H319) .
- Storage : Store in airtight containers at 2–8°C in dark, oxygen-free conditions to prevent degradation .
- Spill management : Contain spills using sand/vermiculite and avoid water to prevent environmental contamination .
Basic: How can researchers characterize the structural purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm spirocyclic piperidine-quinazolinone fusion, referencing coupling constants and integration ratios (e.g., sp-hybridized carbons in piperidine vs. quinazolinone aromaticity) .
- Mass spectrometry : Use LC-MS or EI-MS to verify molecular weight (217.27 g/mol) and detect impurities via fragmentation patterns .
- Elemental analysis : Compare experimental C/H/N/O ratios to theoretical values (CHNO) to assess purity .
Advanced: What synthetic strategies are effective for constructing the spiro[piperidine-quinazolinone] scaffold?
Key methodologies include:
- Intramolecular acyl transfer : Utilize benzylation reactions (e.g., HCOONH/Pd-C) to induce cyclization in precursor molecules, achieving high yields (86–94%) .
- Vilsmeier-Haack formylation : Functionalize intermediates under mild conditions to introduce formyl groups, enabling regioselective spirocyclization .
- Catalytic optimization : Adjust reaction time (40–80 min) and temperature (50°C for clarity in acidic conditions) to enhance reproducibility .
Advanced: How should researchers address contradictions in reported toxicity data for this compound?
Conflicting classifications (e.g., H302 oral toxicity vs. "no data" in Section 11) require:
- In vitro assays : Conduct MTT assays on human cell lines (e.g., renal proximal tubule cells) to evaluate acute toxicity, referencing protocols for analogous spiro compounds .
- In silico modeling : Apply QSAR tools to predict LD values based on structural analogs (e.g., Liproxstatin-1 hydrochloride, a spiroquinoxaline derivative) .
- Literature cross-validation : Review synthetic byproducts (e.g., carbon monoxide/nitrogen oxides from combustion) for secondary toxicity risks .
Basic: What analytical methods are recommended for assessing compound stability?
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures, though experimental data is currently lacking (prioritize empirical testing) .
- HPLC-DAD : Track degradation products under accelerated storage conditions (e.g., exposure to light/oxidizers) .
- pH stability tests : Evaluate solubility in aqueous buffers (pH 1–12) to identify hydrolysis-prone functional groups .
Advanced: How can reaction conditions be optimized to mitigate low yields in spirocyclization?
- Catalyst screening : Test Pd-C, FeCl, or organocatalysts to enhance intramolecular acyl transfer efficiency .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during cyclization .
- Kinetic monitoring : Employ in situ FTIR or Raman spectroscopy to identify rate-limiting steps and adjust reagent stoichiometry .
Basic: What first-aid protocols are essential for accidental exposure?
- Inhalation : Move to fresh air; administer artificial respiration if unresponsive (refer to SDS Section 4) .
- Ocular contact : Rinse eyes with water for ≥15 minutes; remove contact lenses if present .
- Ingestion : Do not induce vomiting; rinse mouth and seek immediate medical attention .
Advanced: How can researchers evaluate the ecological impact of this compound?
- PBT/vPvB assessment : Model bioaccumulation (logP) and persistence using EPI Suite™, despite limited experimental data .
- Aquatic toxicity assays : Expose Daphnia magna or algae to sublethal concentrations (≤10 mg/L) to assess EC values .
- Soil mobility studies : Analyze adsorption coefficients (K) via HPLC retention time correlations .
Basic: What personal protective equipment (PPE) is mandated for laboratory handling?
- Full-face respirators : Required if engineering controls fail to suppress aerosol generation .
- Flame-resistant lab coats : Mitigate fire risks during reactions involving oxidizers .
- Double-gloving : Use nitrile gloves with regular replacement to prevent permeation .
Advanced: What mechanistic insights explain the compound’s reactivity in Vilsmeier formylation?
The spirocyclic structure’s conformational mobility allows:
- Electrophilic attack : Quinazolinone’s electron-deficient C-2 position reacts with Vilsmeier reagents (POCl/DMF), forming formylated intermediates .
- Ring strain relief : Spiro[piperidine] strain (~25 kcal/mol) drives acyl transfer, favoring 6-membered transition states .
- Steric effects : Substituents on piperidine (e.g., benzyl groups) modulate regioselectivity via steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
